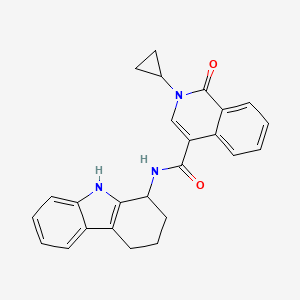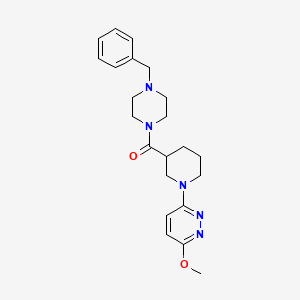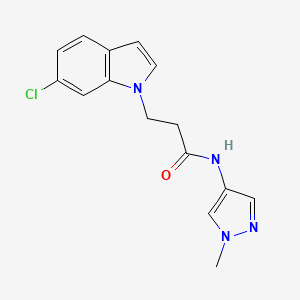![molecular formula C19H14FN3O3S2 B10979849 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide](/img/structure/B10979849.png)
5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a benzothiazole core, a pyrrole ring, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiazole Core: Starting with a substituted aniline, the benzothiazole core is formed through a cyclization reaction with sulfur and an oxidizing agent.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with an appropriate pyrrole derivative.
Sulfonylation: The methylsulfonyl group is added using methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions can target the benzothiazole core or the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogenating agents or nucleophiles like amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzothiazole core can lead to various reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its benzothiazole and pyrrole moieties are known to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The fluorine atom enhances the compound’s metabolic stability and bioavailability.
Industry
Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
作用機序
The mechanism of action of 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the pyrrole ring can participate in hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
5-fluoro-2-(1H-pyrrol-1-yl)benzamide: Lacks the benzothiazole and methylsulfonyl groups, making it less versatile.
N-(6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-(1H-pyrrol-1-yl)benzamide: Similar but without the fluorine atom, which may affect its biological activity and stability.
Uniqueness
The presence of the fluorine atom, benzothiazole core, and pyrrole ring in 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide makes it unique. These features contribute to its enhanced biological activity, stability, and potential for diverse applications in various fields.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines
特性
分子式 |
C19H14FN3O3S2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
5-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H14FN3O3S2/c1-28(25,26)13-5-6-15-17(11-13)27-19(21-15)22-18(24)14-10-12(20)4-7-16(14)23-8-2-3-9-23/h2-11H,1H3,(H,21,22,24) |
InChIキー |
RDXQTHUGLPPQOE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)F)N4C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10979767.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10979778.png)

![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B10979784.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10979787.png)

![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide](/img/structure/B10979796.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide](/img/structure/B10979831.png)
![3-tert-butyl-6-(2-methyl-1,3-thiazol-4-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B10979834.png)
![N-(2-methoxyphenyl)-2-{2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B10979835.png)
![N~5~-carbamoyl-N~2~-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-D-ornithine](/img/structure/B10979842.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B10979854.png)